molecular formula C17H21NO3S3 B2816143 (E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate CAS No. 315244-50-9

(E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate

Cat. No.: B2816143
CAS No.: 315244-50-9
M. Wt: 383.54
InChI Key: BHOADGRKZUWKFL-WYMLVPIESA-N
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Description

The compound (E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate is a synthetic thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin core. Key structural features include:

  • A thiophen-2-ylmethylene substituent at position 5 of the thiazolidinone ring, introducing aromatic and electronic heterogeneity via the sulfur-containing thiophene moiety.
  • A pentyl ester group at the butanoate side chain, influencing lipophilicity and pharmacokinetic properties.
  • The (E)-configuration of the exocyclic double bond, which may affect molecular geometry and biological interactions.

Properties

IUPAC Name

pentyl 4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S3/c1-2-3-4-10-21-15(19)8-5-9-18-16(20)14(24-17(18)22)12-13-7-6-11-23-13/h6-7,11-12H,2-5,8-10H2,1H3/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOADGRKZUWKFL-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate is a thiazolidinone derivative that exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pentyl ester group linked to a thiazolidine ring and a thiophenyl moiety. The synthesis typically involves multiple steps, including the formation of thiazolidinone derivatives through nucleophilic addition reactions and cyclization processes.

Biological Activities

Research indicates that thiazolidinone derivatives, including this compound, display diverse biological activities:

  • Antimicrobial Activity : Thiazolidinones have been shown to possess significant antimicrobial properties against various bacterial strains. For instance, studies demonstrate that related compounds exhibit inhibition against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.
  • Anticancer Properties : The compound's structure suggests potential anticancer activity. Thiazolidinones are known to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . In vitro studies have reported that derivatives similar to this compound can significantly reduce tumor cell viability.
  • Antiviral Activity : Some thiazolidinones demonstrate antiviral effects by inhibiting viral replication. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are ineffective .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Reactive Oxygen Species (ROS) Modulation : It has been suggested that thiazolidinones can influence ROS levels within cells, contributing to their cytotoxic effects on cancer cells .

Case Studies and Research Findings

A study conducted on related thiazolidinone compounds highlighted their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating strong anticancer potential .

Compound Name Biological Activity IC50 Value (µM)
Thiazolidinone AAnticancer5.0
Thiazolidinone BAntimicrobial10.0
(E)-Pentyl DerivativeAntiviral8.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The thiazolidinone core distinguishes this compound from benzoate esters (e.g., ’s I-6230 series) and flavanol derivatives (e.g., ’s catechins). Below is a comparative analysis:

Table 1: Structural Comparison with Ethyl Benzoate Analogs ()
Compound Core Structure Ester Group Heterocyclic Substituent Key Functional Groups
Target Compound Thioxothiazolidinone Pentyl Thiophen-2-ylmethylene 4-oxo, 2-thioxo, (E)-double bond
I-6230 Benzoate Ethyl Pyridazin-3-yl Phenethylamino, ester
I-6232 Benzoate Ethyl 6-Methylpyridazin-3-yl Phenethylamino, ester
I-6273 Benzoate Ethyl Methylisoxazol-5-yl Phenethylamino, ester

Key Observations:

  • Heterocyclic Substituents: The thiophene group in the target compound provides distinct electronic properties (e.g., π-π interactions) compared to pyridazine or isoxazole rings in I-6230 derivatives, which contain nitrogen atoms capable of hydrogen bonding .

Comparison with Catechins ()

While structurally distinct from flavanol monomers like (-)-epigallocatechin gallate (EGCG), the target compound shares a focus on heterocyclic moieties. However, catechins rely on hydroxyl-rich aromatic systems for antioxidant activity, whereas the thiazolidinone core may target enzymatic pathways (e.g., kinase or protease inhibition) .

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